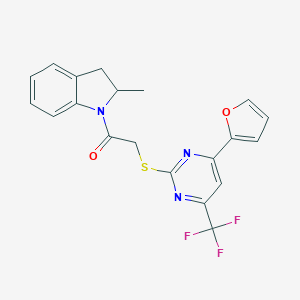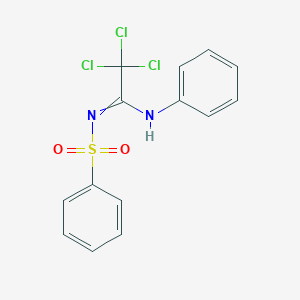![molecular formula C18H15ClN6O B284433 N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284433.png)
N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting hydrazine derivatives with pyridine carboxylic acids under reflux conditions in the presence of a suitable catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl isothiocyanate.
Final Cyclization: The final step involves cyclization to form the triazolopyrimidine ring system, which can be facilitated by heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), which are involved in cancer and other diseases.
Neuroprotection: The compound has shown potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Antimicrobial Activity: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
作用機序
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and receptors:
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDKs and PTKs and have shown similar anticancer activities.
Triazolothiadiazine Derivatives: These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Rilmazafone: A benzodiazepine derivative that shares a similar triazolo ring structure and exhibits sedative and anxiolytic effects.
Uniqueness
N-(4-chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of a triazolopyrimidine core with a chlorophenyl and pyridinyl substituent, which contributes to its potent enzyme inhibitory activity and broad-spectrum pharmacological properties .
特性
分子式 |
C18H15ClN6O |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-4-2-13(19)3-5-14)16(12-6-8-20-9-7-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |
InChIキー |
POKVSMZJNKHUNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
異性体SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
